

Physical properties of 3,4-Bis(benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Bis(benzyloxy)benzoic acid

Cat. No.: B125100

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3,4-Bis(benzyloxy)benzoic Acid**

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of **3,4-Bis(benzyloxy)benzoic acid** (CAS No. 1570-05-4), a key intermediate in the synthesis of various organic compounds, including the bioactive depside Jaboticabin.^[1] This document is intended to serve as a vital resource for researchers and professionals in drug development and materials science, offering not only a compilation of its physical characteristics but also detailed, field-proven experimental protocols for their validation. The causality behind experimental choices is elucidated to ensure a deep, practical understanding of the methodologies.

Introduction: The Significance of 3,4-Bis(benzyloxy)benzoic Acid

3,4-Bis(benzyloxy)benzoic acid, also known as 3,4-dibenzyloxybenzoic acid, is an aromatic carboxylic acid characterized by the presence of two benzyl ether protecting groups on the catechol moiety of protocatechuic acid. Its molecular structure, featuring a central benzoic acid core flanked by bulky benzyloxy groups, imparts unique physical and chemical properties that are pivotal to its application in organic synthesis. The strategic use of benzyl groups as

protecting agents for hydroxyl functionalities is a cornerstone of modern synthetic chemistry, allowing for selective reactions at other sites of a molecule. A thorough understanding of the physical properties of this compound is therefore essential for optimizing reaction conditions, purification processes, and for the characterization of its downstream products.

Core Physicochemical Properties

The fundamental physical characteristics of **3,4-Bis(benzyloxy)benzoic acid** are summarized in the table below. These properties are critical for predicting its behavior in various solvents and thermal conditions, which is fundamental knowledge for its application in synthetic protocols.

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₁₈ O ₄	[2]
Molecular Weight	334.37 g/mol	[2]
Appearance	Solid	[2]
Melting Point	182 °C	
Boiling Point (Predicted)	512.7 ± 40.0 °C	
Density (Predicted)	1.232 ± 0.06 g/cm ³	
pKa (Predicted)	4.31 ± 0.10	

Experimental Determination of Physical Properties

This section details the experimental methodologies for the determination of the key physical properties of **3,4-Bis(benzyloxy)benzoic acid**. The protocols are designed to be self-validating and are grounded in established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For **3,4-Bis(benzyloxy)benzoic acid**, a sharp melting range is indicative of high purity.

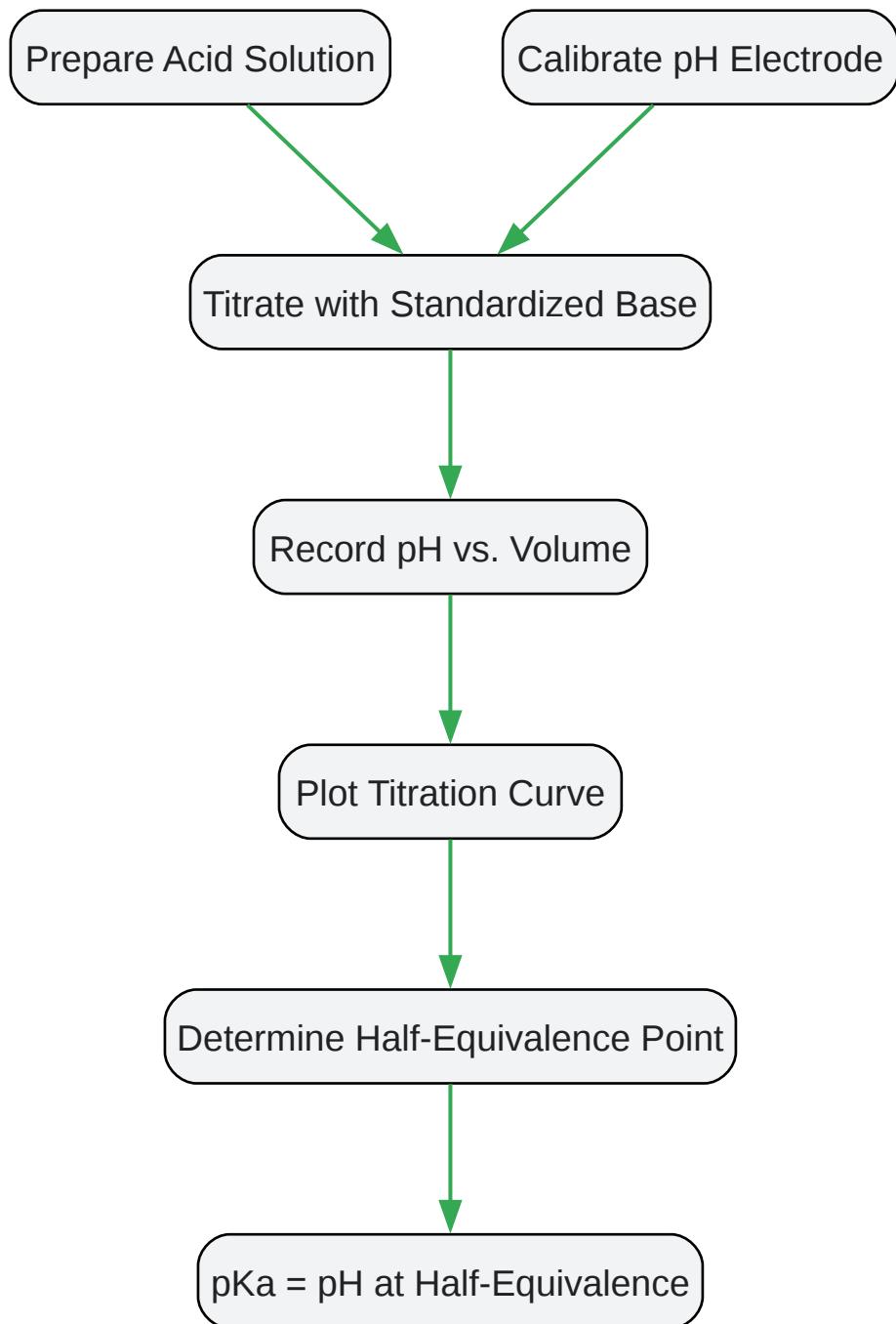
- Sample Preparation: A small amount of finely powdered, dry **3,4-Bis(benzyloxy)benzoic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Measurement: The sample is heated at a rate of 10-15 °C per minute initially.
- Observation: Once the temperature is within 20 °C of the expected melting point (182 °C), the heating rate is reduced to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
- Causality: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of **3,4-Bis(benzyloxy)benzoic acid** in various solvents is a key parameter for its use in reactions and for its purification by recrystallization.


- Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, chloroform, dimethyl sulfoxide (DMSO)) are selected.

- Sample Preparation: Approximately 10 mg of **3,4-Bis(benzyloxy)benzoic acid** is placed into separate test tubes.
- Solvent Addition: 1 mL of each solvent is added to a respective test tube.
- Observation: The tubes are agitated and observed at room temperature. Gentle heating can be applied to assess temperature-dependent solubility.
- Results: The compound is reported to be slightly soluble in chloroform (with heating) and DMSO.
- Expertise & Experience: The choice of solvents is guided by the principle of "like dissolves like." The aromatic and ether functionalities suggest solubility in moderately polar to nonpolar organic solvents, while the carboxylic acid group may impart slight solubility in polar protic solvents.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. This is a critical parameter in understanding its reactivity in acid-base reactions and for developing purification strategies involving acid-base extractions.

- Sample Preparation: A solution of **3,4-Bis(benzyloxy)benzoic acid** of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility).
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

[Click to download full resolution via product page](#)

Caption: Logical Flow for pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of **3,4-Bis(benzyloxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR (CDCl_3): δ 7.7 (2H, br s), 7.27-7.5 (10H, m), 6.98 (1H, d, $J=8$ Hz), 5.26 (2H, s), 5.22 (2H, s).[\[1\]](#)

While a specific ^{13}C NMR spectrum for **3,4-Bis(benzyloxy)benzoic acid** is not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

- Carboxyl Carbon (-COOH): ~170-175 ppm
- Aromatic Carbons (C-O): ~145-155 ppm
- Aromatic Carbons (C-H & C-C): ~110-138 ppm
- Benzyl Methylene Carbons (-CH₂-): ~70-75 ppm
- Sample Preparation: 5-10 mg of **3,4-Bis(benzyloxy)benzoic acid** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm^{-1}
- C-H Stretch (Aromatic and Alkyl): ~3100-3000 cm^{-1} (aromatic) and ~2950-2850 cm^{-1} (alkyl)

- C=O Stretch (Carboxylic Acid): A strong, sharp band around $1680\text{-}1710\text{ cm}^{-1}$
- C=C Stretch (Aromatic): Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region
- C-O Stretch (Ether and Carboxylic Acid): Bands in the $1200\text{-}1300\text{ cm}^{-1}$ region
- Sample Preparation: A small amount of **3,4-Bis(benzyloxy)benzoic acid** is intimately mixed and ground with dry potassium bromide (KBr).
- Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

- Molecular Ion (M^+): $m/z = 334$
- Loss of H_2O : $m/z = 316$
- Loss of $-\text{COOH}$: $m/z = 289$
- Loss of a Benzyl Group: $m/z = 243$
- Tropylium Ion: $m/z = 91$ (from the benzyl groups)
- Sample Preparation: A dilute solution of **3,4-Bis(benzyloxy)benzoic acid** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: The sample solution is infused into the ESI source of the mass spectrometer.
- Ionization: A high voltage is applied to the sample solution, causing the formation of ions.
- Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of **3,4-Bis(benzyloxy)benzoic acid**, an important synthetic intermediate. The tabulated data, coupled with the comprehensive experimental protocols, offer a robust resource for scientists and researchers. The emphasis on the rationale behind experimental procedures is intended to empower users with the ability to not only reproduce these measurements but also to adapt them to their specific research needs. The spectroscopic data, both observed and predicted, further solidifies the understanding of the molecular structure of this compound.

References

- MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. *Molecules*, 25(15), 3483.
- ResearchGate. (2012). 3,5-Bis(benzyloxy)benzoic acid.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- JoVE. (2023). Physical Properties of Carboxylic Acids.
- Michigan State University. (n.d.). Carboxylic Acid Reactivity.
- NIST. (n.d.). 4-Benzyloxybenzoic acid.
- ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid.
- ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- YouTube. (2021). February 3, 2021.
- Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4-BIS(BENZYLOXY)BENZOIC ACID | 1570-05-4 [chemicalbook.com]

- 2. 3,4-Bis(benzyloxy)benzoic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Physical properties of 3,4-Bis(benzyloxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125100#physical-properties-of-3-4-bis-benzyloxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com